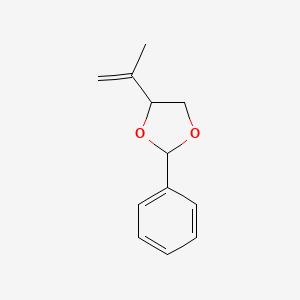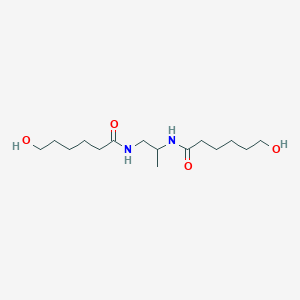![molecular formula C20H16 B14343372 10-Phenyl-4b,9-dihydrobenzo[a]azulene CAS No. 92688-63-6](/img/structure/B14343372.png)
10-Phenyl-4b,9-dihydrobenzo[a]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenyl-4b,9-dihydrobenzo[a]azulene is a complex organic compound belonging to the azulene family. Azulenes are non-alternant, bicyclic aromatic hydrocarbons known for their intense blue color and unique chemical properties. This compound is characterized by a phenyl group attached to the azulene core, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-4b,9-dihydrobenzo[a]azulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and aromatic aldehydes, followed by a series of cyclization and reduction steps. The reaction conditions often require the presence of catalysts such as palladium or platinum and may involve high temperatures and pressures to facilitate the formation of the azulene ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates and final products through techniques such as distillation, crystallization, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
10-Phenyl-4b,9-dihydrobenzo[a]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated azulene derivatives.
Substitution: Nitro, halogenated, and other substituted azulene compounds.
Wissenschaftliche Forschungsanwendungen
10-Phenyl-4b,9-dihydrobenzo[a]azulene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying aromaticity and electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of peptic ulcers and as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 10-Phenyl-4b,9-dihydrobenzo[a]azulene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological and chemical activities. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound of the azulene family, known for its intense blue color and unique aromatic properties.
Guaiazulene: A naturally occurring derivative of azulene, found in chamomile oil and known for its anti-inflammatory properties.
Uniqueness
This structural modification allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
92688-63-6 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
10-phenyl-4b,9-dihydrobenzo[a]azulene |
InChI |
InChI=1S/C20H16/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1-12,14,16H,13H2 |
InChI-Schlüssel |
WIPZUGVIDRVUKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC2C1=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


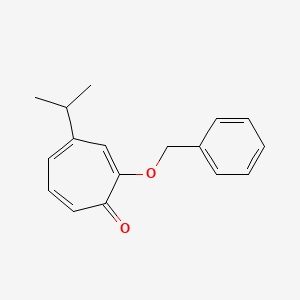
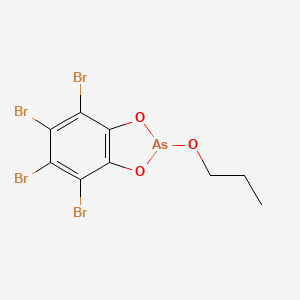
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
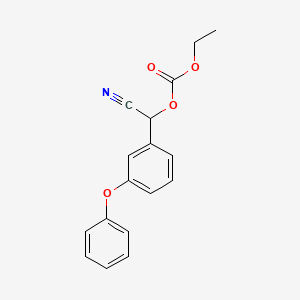
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)

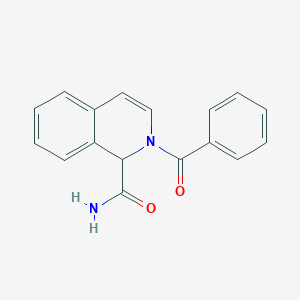

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
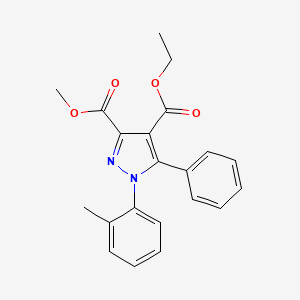
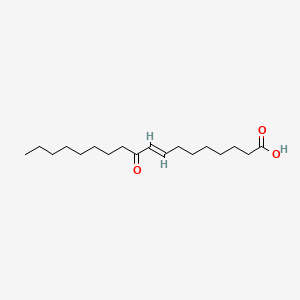
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
